molecular formula C18H18N2O4 B6981476 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981476
M. Wt: 326.3 g/mol
InChI Key: CMOUWSPJCBRHCU-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is a synthetic organic compound characterized by its unique structural features, which include an isochromene moiety and a pyridine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(16-14-4-2-1-3-13(14)7-10-24-16)20-15(18(22)23)11-12-5-8-19-9-6-12/h1-6,8-9,15-16H,7,10-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOUWSPJCBRHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC(CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isochromene Core: The isochromene core can be synthesized via a cyclization reaction of an appropriate precursor, such as a phenol derivative, under acidic conditions.

    Amidation Reaction: The isochromene derivative is then reacted with an appropriate amine to form the carbonylamino linkage.

    Coupling with Pyridine Derivative: The final step involves coupling the isochromene-amino intermediate with a pyridine derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-phenylpropanoic acid
  • 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-(2-pyridyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is unique due to the specific positioning of the pyridine ring, which may confer distinct biological activities and chemical reactivity. This structural uniqueness can lead to different interactions with biological targets and varied applications in scientific research.

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